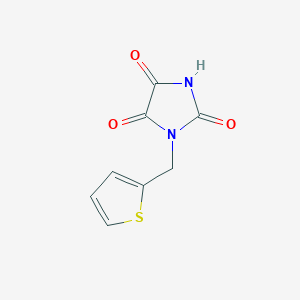

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a synthetic compound belonging to the imidazolidine family. Its unique structure incorporates a thiophene moiety, which is significant for its biological properties. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O3S with a molecular weight of approximately 224.24 g/mol. The compound features an imidazolidine ring with carbonyl functionalities that are crucial for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O3S |

| Molecular Weight | 224.24 g/mol |

| Functional Groups | Imidazolidine, Carbonyls |

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can affect signal transduction pathways.

Research has indicated that modifications in the imidazolidine structure can enhance water solubility and alter the potency against specific targets such as soluble epoxide hydrolase (sEH), which plays a role in various physiological processes .

Antimicrobial Properties

This compound has shown promise in antimicrobial studies. Its structural characteristics allow it to interact with microbial enzymes and inhibit growth. For instance, compounds derived from imidazolidine structures have been evaluated against various bacterial strains, demonstrating significant antimicrobial activity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Research indicates that derivatives of imidazolidine can induce apoptosis in cancer cells by modulating key signaling pathways. In particular, studies have highlighted the ability of related compounds to arrest cancer cell cycles at critical phases (G2/M), suggesting a mechanism involving tubulin assembly inhibition .

Study on Soluble Epoxide Hydrolase (sEH)

A series of inhibitors containing imidazolidine-2,4,5-trione were synthesized and tested for their inhibitory activity against sEH. The inhibition potency ranged from 0.4 nM to 8.4 μM, indicating that these compounds can effectively modulate enzyme activity related to inflammation and cardiovascular diseases .

Cytotoxicity Assays

In a study evaluating the cytotoxic effects on HT-29 colon cancer cells, derivatives of imidazolidine were found to inhibit cell growth significantly. The most potent compounds exhibited GI50 values as low as 0.04 μM, showcasing their potential for further development as therapeutic agents .

Aplicaciones Científicas De Investigación

Unfortunately, the search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione". However, the search results do provide information on imidazolidine-2,4,5-triones and related compounds, which can help infer potential applications.

Imidazolidine-2,4,5-triones as sEH Inhibitors

Imidazolidine-2,4,5-triones and pirimidine-2,4,6-triones have been synthesized and studied as inhibitors of soluble epoxide hydrolase (sEH) . Inhibiting sEH could be beneficial in treating renal, cardiovascular, and neuronal diseases . While less potent than corresponding ureas, imidazolidine-2,4,5-triones offer higher water solubility, which can permit easier formulation . Molecular docking studies suggest new bonds between the triones and the active site of sEH, explaining the observed potency of these compounds .

Modification of Urea Group

The urea group, a common primary pharmacophore in sEH inhibitors, has been modified with imidazolidine-2,4,5-trione or pirimidine-2,4,6-trione groups to improve water solubility and metabolic stability . This modification addresses the limited solubility and bioavailability issues of many synthesized sEH inhibitors, especially concerning the central nervous system (CNS) .

** повышения эффективности лекарств

данные поиска показывают, что имидазолидин-2,4,5-трионы можно использовать в качестве пролекарств для ингибиторов sEH на основе мочевины . трионы обладают улучшенными физическими свойствами, которые могут улучшить их состав как пролекарств, высвобождающих более сильные мочевины .

Synthesis of Related Heterocyclic Compounds

The search results mention the synthesis of various heterocyclic compounds, including 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives . These compounds have shown antitumor and insecticidal activities, indicating the potential for imidazolidine-2,4,5-trione derivatives in pharmacological applications .

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEJXYMMXQBUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.